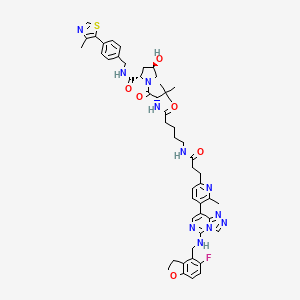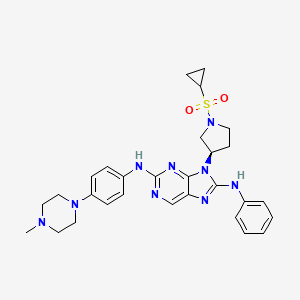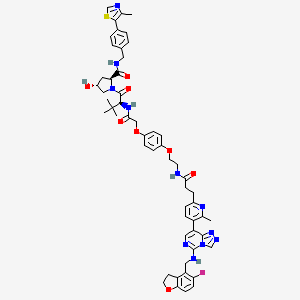
PROTAC EED degrader-1
Descripción general
Descripción
El Degradador PROTAC EED-1 es una molécula de quimera de direccionamiento de proteólisis (PROTAC) diseñada para dirigirse y degradar la subunidad de desarrollo ectodérmico embrionario (EED) del complejo represivo de policomb 2 (PRC2). Este compuesto es un potente inhibidor de PRC2, que juega un papel crucial en la regulación epigenética al catalizar la metilación de la lisina 27 de la histona H3 (H3K27). La inhibición de PRC2 puede conducir a la reactivación de genes supresores tumorales y tiene implicaciones significativas en la terapia contra el cáncer .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
El Degradador PROTAC EED-1 se sintetiza utilizando un enfoque PROTAC basado en von Hippel-Lindau (VHL). La síntesis implica la conjugación de un ligando que se une a EED con un ligando que recluta la ligasa de ubiquitina E3 VHL, conectado por un enlace. La ruta sintética generalmente incluye los siguientes pasos:
Síntesis de Ligandos: La síntesis del ligando que se une a EED y el ligando que se une a VHL.
Unión de Enlaces: La unión de un enlace a uno de los ligandos.
Conjugación: La conjugación de los dos ligandos a través del enlace para formar la molécula PROTAC final.
Las condiciones de reacción a menudo implican el uso de solventes orgánicos como el dimetilsulfóxido (DMSO) y requieren un control cuidadoso de la temperatura y el pH para garantizar la estabilidad y la actividad del producto final .
Métodos de Producción Industrial
La producción industrial del Degradador PROTAC EED-1 sigue rutas sintéticas similares pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza. Las técnicas como la cromatografía líquida de alta resolución (HPLC) y la espectrometría de masas (MS) se utilizan para la purificación y caracterización del producto final .
Análisis De Reacciones Químicas
Tipos de Reacciones
El Degradador PROTAC EED-1 experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto puede experimentar reacciones de oxidación, particularmente en la región del enlace.
Reducción: Las reacciones de reducción pueden ocurrir en varios grupos funcionales dentro de la molécula.
Sustitución: Las reacciones de sustitución pueden tener lugar, especialmente en los sitios de unión del ligando.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Las reacciones generalmente se llevan a cabo en condiciones controladas para mantener la integridad de la molécula PROTAC .
Productos Mayores
Los productos principales formados a partir de estas reacciones incluyen formas oxidadas o reducidas de la molécula PROTAC, así como derivados sustituidos. Estos productos a menudo se analizan utilizando técnicas como la espectroscopia de resonancia magnética nuclear (RMN) y la cromatografía líquida-espectrometría de masas (LC-MS) .
Aplicaciones Científicas De Investigación
El Degradador PROTAC EED-1 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como herramienta para estudiar la degradación de proteínas específicas y los efectos de las modificaciones epigenéticas.
Biología: Se emplea en la investigación sobre la regulación de la expresión genética, la diferenciación celular y el desarrollo.
Medicina: Se investiga su potencial en la terapia contra el cáncer, particularmente en el direccionamiento y la degradación de proteínas oncogénicas.
Industria: Se utiliza en el desarrollo de nuevos agentes terapéuticos y en procesos de descubrimiento de fármacos
Mecanismo De Acción
El Degradador PROTAC EED-1 ejerce sus efectos al reclutar la ligasa de ubiquitina E3 VHL a la subunidad EED de PRC2. Este reclutamiento conduce a la ubiquitinación y posterior degradación proteasómica de EED. La degradación de EED interrumpe el complejo PRC2, inhibiendo su actividad metiltransferasa y conduciendo a la reactivación de genes supresores tumorales. Los objetivos moleculares involucrados incluyen EED, VHL y la vía del proteasoma .
Comparación Con Compuestos Similares
Compuestos Similares
UNC6852: Otra molécula PROTAC dirigida a EED con afinidad de unión y actividad de degradación similares.
MS1943: Un degradador selectivo de EZH2 que se dirige a una subunidad diferente de PRC2.
ARV-825: Una molécula PROTAC dirigida a proteínas que contienen dominios bromodominio, utilizada en la terapia contra el cáncer
Singularidad
El Degradador PROTAC EED-1 es único en su direccionamiento específico de la subunidad EED de PRC2, que es crucial para la estabilidad y la función del complejo. Esta especificidad permite una modulación más precisa de la regulación epigenética en comparación con otras moléculas PROTAC que se dirigen a diferentes subunidades o proteínas .
Propiedades
IUPAC Name |
(2S,4R)-1-[(2S)-2-[[2-[4-[2-[3-[5-[5-[(5-fluoro-2,3-dihydro-1-benzofuran-4-yl)methylamino]-[1,2,4]triazolo[4,3-c]pyrimidin-8-yl]-6-methylpyridin-2-yl]propanoylamino]ethoxy]phenoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H60FN11O8S/c1-32-40(43-27-60-54(67-30-62-65-51(43)67)59-26-42-41-20-22-74-46(41)18-17-44(42)56)16-10-36(63-32)11-19-47(69)57-21-23-73-38-12-14-39(15-13-38)75-29-48(70)64-50(55(3,4)5)53(72)66-28-37(68)24-45(66)52(71)58-25-34-6-8-35(9-7-34)49-33(2)61-31-76-49/h6-10,12-18,27,30-31,37,45,50,68H,11,19-26,28-29H2,1-5H3,(H,57,69)(H,58,71)(H,59,60)(H,64,70)/t37-,45+,50-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSFJUWLIBSALJI-FENRPDQVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)CCC(=O)NCCOC2=CC=C(C=C2)OCC(=O)NC(C(=O)N3CC(CC3C(=O)NCC4=CC=C(C=C4)C5=C(N=CS5)C)O)C(C)(C)C)C6=CN=C(N7C6=NN=C7)NCC8=C(C=CC9=C8CCO9)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=N1)CCC(=O)NCCOC2=CC=C(C=C2)OCC(=O)N[C@H](C(=O)N3C[C@@H](C[C@H]3C(=O)NCC4=CC=C(C=C4)C5=C(N=CS5)C)O)C(C)(C)C)C6=CN=C(N7C6=NN=C7)NCC8=C(C=CC9=C8CCO9)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H60FN11O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1054.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


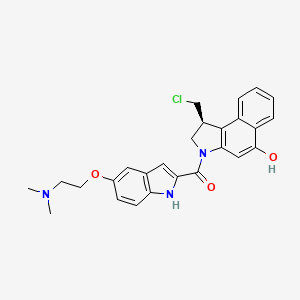
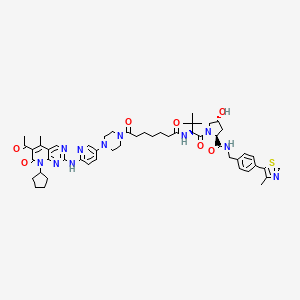
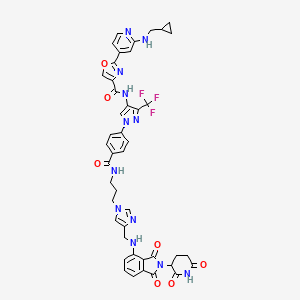


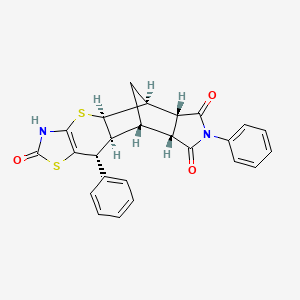
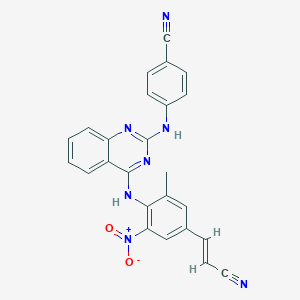

![sodium;[(4aR,6R,7R,7aR)-6-[2-(butanoylamino)-6-oxo-3H-purin-9-yl]-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanoate](/img/structure/B8103535.png)

![ethyl (5Z)-2-(7-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)-4-oxo-5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylidene)furan-3-carboxylate](/img/structure/B8103545.png)
![ethyl (5Z)-4-oxo-5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylidene)-2-[[4-(2,2,2-trifluoroethyl)piperazin-1-yl]amino]furan-3-carboxylate](/img/structure/B8103546.png)
